2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol
Overview
Description
2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8Cl2INO and a molecular weight of 392.025 g/mol . This compound is known for its unique structure, which includes both chlorinated and iodinated aromatic rings, making it a subject of interest in various fields of research .
Preparation Methods
The synthesis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 4-iodoaniline under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond .
Chemical Reactions Analysis
2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorinated and iodinated positions on the aromatic rings can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol include other halogenated phenols and imines, such as:
- 2,4-Dichloro-6-{[(4-bromophenyl)imino]methyl}phenol
- 2,4-Dichloro-6-{[(4-fluorophenyl)imino]methyl}phenol
- 2,4-Dichloro-6-{[(4-chlorophenyl)imino]methyl}phenol
What sets this compound apart is the presence of the iodine atom, which can significantly influence its reactivity and binding properties .
Properties
IUPAC Name |
2,4-dichloro-6-[(4-iodophenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-7,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDEMSDQQBZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420909 | |
Record name | AC1NXQMU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91692-91-0 | |
Record name | AC1NXQMU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-6-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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